molecular formula C12H9ClN2O2 B14210998 4-Chloro-2-hydroxy-N-(pyridin-3-yl)benzamide CAS No. 783371-01-7

4-Chloro-2-hydroxy-N-(pyridin-3-yl)benzamide

Cat. No.: B14210998
CAS No.: 783371-01-7
M. Wt: 248.66 g/mol
InChI Key: LQCVARUSPUQPDK-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-N-(pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a hydroxy group at the 2nd position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydroxy-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzoic acid and 3-aminopyridine.

    Amide Formation: The carboxylic acid group of 4-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This activated intermediate is then reacted with 3-aminopyridine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxy group at the 2nd position can be oxidized to a ketone or reduced to an alkyl group.

    Coupling Reactions: The pyridin-3-yl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide), and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 4-chloro-2-keto-N-(pyridin-3-yl)benzamide.

    Reduction: Formation of 4-chloro-2-alkyl-N-(pyridin-3-yl)benzamide.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

4-Chloro-2-hydroxy-N-(pyridin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but docking studies suggest strong binding interactions with key enzymes in the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-hydroxy-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the chloro and hydroxy groups on the benzamide ring, which imparts distinct chemical reactivity and biological activity. Its structural features allow for targeted interactions with biological molecules, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

783371-01-7

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

4-chloro-2-hydroxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9ClN2O2/c13-8-3-4-10(11(16)6-8)12(17)15-9-2-1-5-14-7-9/h1-7,16H,(H,15,17)

InChI Key

LQCVARUSPUQPDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Cl)O

Origin of Product

United States

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